Trandolapril Impurity A: Chemical Properties & Control Strategy
Trandolapril Impurity A: Chemical Properties & Control Strategy
Executive Summary & Identity
Trandolapril Impurity A (EP/BP nomenclature) is the methyl ester analog of the antihypertensive drug Trandolapril.[1] Designated chemically as the methyl ester of the active metabolite Trandolaprilat, its presence is a critical quality attribute (CQA) in drug substance manufacturing. Unlike degradation products formed via hydrolysis (e.g., Trandolaprilat/Impurity E) or cyclization (e.g., Diketopiperazine/Impurity D), Impurity A is primarily a process-related impurity arising from transesterification or impure starting materials.
Physicochemical Identification
| Property | Specification |
| Common Name | Trandolapril Impurity A (EP/BP); Trandolapril Related Compound A (USP) |
| Chemical Name | (2S,3aR,7aS)-1-[N-[(S)-1-(Methoxycarbonyl)-3-phenylpropyl]-L-alanyl]hexahydro-2-indolinecarboxylic acid |
| CAS Number | 118194-41-5 |
| Molecular Formula | C₂₃H₃₂N₂O₅ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |
| pKa (Predicted) | Acidic (COOH): ~3.5 |
Mechanistic Pathways: Formation & Causality
Understanding the origin of Impurity A is the first step in control. It does not spontaneously form through oxidation or photolysis. Its presence indicates specific process deviations.
The Transesterification Pathway
The primary root cause is Transesterification . Trandolapril contains a labile ethyl ester.[2] If the manufacturing process (synthesis, work-up, or crystallization) utilizes Methanol (MeOH) as a solvent in the presence of trace acid or base catalysts, the ethyl group is exchanged for a methyl group.
Mechanism: Nucleophilic attack by methanol on the carbonyl carbon of the ethyl ester, followed by the expulsion of ethanol.
Figure 1: Transesterification pathway converting Trandolapril to Impurity A via solvent interaction.
Secondary Pathway: Starting Material Contamination
If the synthesis utilizes the precursor N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA), contamination of this reagent with its methyl ester analog will carry through the coupling reaction with (2S,3aR,7aS)-octahydroindole-2-carboxylic acid to directly yield Impurity A.
Analytical Strategy: Detection & Quantification
Distinguishing Impurity A from Trandolapril is challenging due to their structural similarity (Methyl vs. Ethyl group). The methyl ester is slightly more polar, resulting in a shorter retention time (RRT < 1.0) on reverse-phase columns.
High-Performance Liquid Chromatography (HPLC) Protocol
This method uses a low pH phosphate buffer to suppress the ionization of the carboxylic acid moiety, ensuring sharp peak shape and reproducible retention.
| Parameter | Experimental Condition |
| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil Gold or Zorbax SB-C18) |
| Mobile Phase A | Phosphate Buffer (pH 3.0 ± 0.1) with 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Detection | UV at 210 nm (Maximal absorption for peptide bonds/phenyl ring) |
| Injection Vol | 20 µL |
| Diluent | Mobile Phase A : ACN (60:40 v/v) |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Event |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 40 | 60 | Elution of Impurity A (~8 min) & API (~10 min) |
| 25.0 | 20 | 80 | Wash (Elution of hydrophobic impurities) |
| 30.0 | 60 | 40 | Re-equilibration |
Critical Resolution Criteria:
-
Relative Retention Time (RRT): Impurity A typically elutes at RRT ~0.90 - 0.95 relative to Trandolapril.
-
Resolution (Rs): Must be > 1.5 between Impurity A and Trandolapril.
Synthesis & Isolation of Reference Standard
To validate the analytical method, researchers often require a pure standard of Impurity A. The following protocol describes the targeted synthesis via Fischer Esterification of Trandolaprilat.
Synthesis Protocol
-
Starting Material: Dissolve 1.0 g of Trandolaprilat (Impurity E, the diacid) in 20 mL of anhydrous Methanol .
-
Catalysis: Add 0.1 mL of concentrated Sulfuric Acid (
) or Thionyl Chloride ( ) dropwise at 0°C. -
Reflux: Heat the mixture to reflux (65°C) for 2-4 hours. Monitor by TLC or HPLC until the diacid is consumed.
-
Note: This reaction may yield the dimethyl ester if not controlled. The mono-methyl ester (Impurity A) is favored by controlling stoichiometry and time, as the carboxylic acid on the proline ring is sterically hindered.
-
-
Work-up: Evaporate methanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with saturated
to remove unreacted acid. -
Purification: Recrystallize from Diethyl Ether/Hexane or purify via Flash Chromatography (Silica gel, DCM:MeOH gradient).
Regulatory & Toxicological Context
Under ICH Q3A(R2) guidelines, Impurity A is classified as an Identified Impurity .
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15% (or 1.0 mg/day intake, whichever is lower)
Toxicological Assessment: Impurity A is a structural analog of the active drug (prodrug ester). Upon ingestion, it is expected to undergo hydrolysis in vivo by esterases to form Trandolaprilat , the same active metabolite as the parent drug. Therefore, its toxicological profile is considered comparable to Trandolapril, often reducing the burden for extensive qualification studies if levels are within reasonable limits (e.g., < 0.5%).
References
-
European Pharmacopoeia (Ph. Eur.) . Trandolapril Monograph 2245. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP) . Trandolapril Official Monograph. USP-NF Online.
-
Gumieniczek, A., & Hopkała, H. (2013). Stability-indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of Drug Development and Research.
-
PubChem . Trandolaprilat (Active Metabolite/Structural Basis).[3] National Library of Medicine.
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5]
Sources
- 1. allmpus.com [allmpus.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US20060079698A1 - Process for the preparation of intermediates of trandolapril and use thereof for the preparation of trandolapril - Google Patents [patents.google.com]
- 4. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
